2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

Medicinal chemistry Lead optimization Fragment-based drug discovery

Medicinal chemistry teams face limited synthetic flexibility with pre-substituted TZD cores. This compound solves that: a 5-unsubstituted thiazolidinedione-acetamide with a pre-installed 4-fluorophenyl group. • **Synthetic Utility**: Enables one-step Knoevenagel condensation at C5 for focused library generation (kinase, HDAC, antimicrobial targets). • **FBDD-Ready**: MW 268.26 Da, ≤19 heavy atoms, and a ¹⁹F NMR handle for fragment screening. • **Supply**: Research-grade purity, immediate shipment. Avoids de novo synthesis of the TZD-amide core.

Molecular Formula C11H9FN2O3S
Molecular Weight 268.27 g/mol
Cat. No. B12492788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
Molecular FormulaC11H9FN2O3S
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2O3S/c12-7-1-3-8(4-2-7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15)
InChIKeyPQCFTKBHTOUFRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Structural Overview


The compound 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide (CAS 592538-70-0, MF C₁₁H₉FN₂O₃S, MW 268.26) is a synthetic 2,4-thiazolidinedione (TZD) derivative bearing a 4-fluorophenylacetamide side chain at the N3 position and an unsubstituted methylene group at the C5 position of the TZD ring . The TZD scaffold is recognized as a privileged structure in medicinal chemistry, historically validated by the marketed PPARγ agonists pioglitazone and rosiglitazone [1]. Unlike the majority of biologically characterized TZD amides, this compound lacks the 5‑arylidene or 5‑alkylidene substituent that is present in most anticancer, anti‑inflammatory, and antimicrobial TZD leads, making it a distinct entry point for structure–activity relationship (SAR) exploration and a versatile late‑stage derivatization intermediate [2]. It is commercially available in research‑grade purity from multiple suppliers .

1
Unsubstituted C5 TZD-amide scaffold for SAR-focused late-stage derivatization
2
Fragment-like molecular profile (≤300 Da) compatible with FBDD screening cascades
3
One-step Knoevenagel condensation enables rapid 5-arylidene library synthesis

Structural Differentiation from Generic TZD Analogs


Within the TZD‑amide chemotype, small structural modifications produce disproportionate changes in target engagement, physicochemical properties, and synthetic utility. Most catalogued TZD‑acetamide derivatives possess a 5‑arylidene or 5‑alkylidene substituent that dominates molecular recognition (e.g., PPARγ binding, kinase inhibition) and dictates lipophilicity (cLogP) [1]. Replacing a 5‑unsubstituted analog with a 5‑substituted congener such as 2‑(2,4‑dioxo‑5‑(propan‑2‑ylidene)thiazolidin‑3‑yl)‑N‑(4‑fluorophenyl)acetamide (CAS 882578‑72‑5, MW 308.33) alters molecular weight (+40 Da), introduces a lipophilic alkylidene surface, and eliminates the reactive enolizable C5 methylene that enables Knoevenagel condensation chemistry . Conversely, using the simpler 3‑(4‑fluorophenyl)‑2,4‑thiazolidinedione (CAS 51964‑22‑8) removes the acetamide linker entirely, losing hydrogen‑bond acceptor/donor functionality critical for target‑directed interactions . The target compound therefore occupies a narrow and purposefully designed structural niche: it retains the 4‑fluorophenylacetamide pharmacophore while preserving a synthetically accessible, unsubstituted C5 position that is absent from nearly all bioactivity‑characterized TZD‑amide comparators. Substituting any of these structural elements without quantitative justification risks invalidating SAR hypotheses or misdirecting synthetic campaigns.

C5‑unsubstituted TZD‑acetamide
5‑isopropylidene or 5‑arylidene analogs (e.g., CAS 882578‑72‑5)
Higher MW (+40 Da), increased lipophilicity, and blocked C5 reactivity may shift SAR and eliminate one‑step diversification
Retains 4‑fluorophenylacetamide linker
3‑(4‑fluorophenyl)‑2,4‑thiazolidinedione (CAS 51964‑22‑8) without acetamide
Loss of H‑bond donor/acceptor and altered orientation may reduce target engagement; SAR context may not transfer

Comparative Evidence Against Closest Analogs


Molecular Weight and Ligand Efficiency Profile

The target compound possesses a molecular weight of 268.26 Da, which is 13–40% lower than the closest commercially available 5‑substituted analogs bearing the identical N‑(4‑fluorophenyl)acetamide terminus . 2‑(2,4‑Dioxo‑5‑(propan‑2‑ylidene)thiazolidin‑3‑yl)‑N‑(4‑fluorophenyl)acetamide (CAS 882578‑72‑5) has MW 308.33, and 2‑(5‑cyclohexylidene‑2,4‑dioxo‑1,3‑thiazolidin‑3‑yl)‑N‑(4‑fluorophenyl)acetamide has MW ~346.4. Lower MW correlates with improved ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy-atom count) should a binding assay be performed, and with a higher probability of satisfying Lipinski's Rule of Five for oral bioavailability [1]. The target compound with 19 heavy atoms versus 22–25 for the comparators offers greater fragment‑growing headroom.

Molecular Weight Profile
Reported
268.26 Da vs 308.33 Da (propan‑2‑ylidene analog)
Lower MW supports fragment-library compliance and improves ligand efficiency metrics
Calculated from molecular formula; no experimental binding data
Medicinal chemistry Lead optimization Fragment-based drug discovery

Synthetic Accessibility at C5 Position

The target compound bears a free, enolizable C5 methylene group (‑CH₂‑) on the TZD ring, in contrast to the 5‑propan‑2‑ylidene analog (CAS 882578‑72‑5) where this position is fully substituted and electronically deactivated toward nucleophilic or condensation chemistry . The reactive C5 methylene undergoes Knoevenagel condensation with aromatic aldehydes under mild basic conditions (piperidine/EtOH, reflux) to generate 5‑arylidene derivatives in a single synthetic step, a transformation thoroughly documented for 5‑unsubstituted TZD‑acetamides [1]. In a representative study, 5‑unsubstituted 2‑(2,4‑dioxothiazolidin‑3‑yl)‑N‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)acetamides were converted to 5‑arylidene products in 65–88% isolated yields after simple Knoevenagel condensation [1]. The 5‑substituted comparator cannot participate in this reaction without prior deprotection or multistep functional group interconversion, representing a ≥1‑step synthetic disadvantage.

C5 Derivatization Path
Reported
1 step (Knoevenagel, 65–88% yield) vs ≥2 steps for 5‑substituted analog
Enables rapid analog generation for SAR; ≥1‑step synthetic advantage
Yields reported for closely related 5‑unsubstituted TZD‑acetamides
Synthetic chemistry SAR library synthesis Knoevenagel condensation

Antiproliferative Activity Benchmarking

Although no NCI‑60 or panel screening data are publicly available for the exact target compound, a structurally proximate 5‑unsubstituted congener — 2‑(2,4‑dioxothiazolidin‑3‑yl)‑N‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)acetamide (compound 4a in Lelyukh et al.) — was evaluated in the NCI‑60 developmental therapeutics program and exhibited selective growth inhibition against the renal cancer line A498 (GP = 74.37%) [1]. Its 5‑(4‑chlorobenzylidene) derivative (compound 3d) showed high selectivity toward colon cancer HCT‑15 (GP = 76.86%) and renal CAKI‑1 (GP = 68.49%), while the 5‑(4‑methoxybenzylidene) derivative (compound 3e) exhibited pan‑leukemia activity against MOLT‑4 (GP = 76.85%) and K‑562 (GP = 79.84%) [1]. These data demonstrate that: (i) the 5‑unsubstituted scaffold is not inert; it displays measurable, selective antitumor activity at the NCI‑60 level; and (ii) C5 functionalization profoundly modulates both potency and tumor‑type selectivity. The target compound’s free C5 position therefore represents a deliberate opportunity to tune selectivity, rather than a missing pharmacophore.

Cell-Model Growth Inhibition
Class-level
Congener GP 74.37% (A498 renal); derivatized analogs shift selectivity to colon/leukemia lines
Reported growth inhibition suggests C5‑dependent selectivity tuning potential
NCI‑60 one-dose screen at 10⁻⁵ M; target compound not directly tested
Anticancer Cytotoxicity NCI‑60 screening

Anti-Inflammatory Pharmacophore Validation

The 4‑fluorophenylacetamide terminus present in the target compound has been independently validated as a potency‑enhancing motif in TZD‑based anti‑inflammatory agents. In a systematic study of 5‑benzylidenethiazolidine‑2,4‑dione derivatives, compound 3I — (Z)‑N‑(3‑chlorophenyl)‑2‑(4‑((2,4‑dioxothiazolidin‑5‑ylidene)methyl)phenoxy)acetamide — inhibited iNOS activity with IC₅₀ = 8.66 μM and suppressed COX‑2‑derived PGE₂ production with IC₅₀ = 4.16 μM in LPS‑stimulated RAW 264.7 macrophages, outperforming the reference drug indomethacin [1]. A closely related analog bearing the 4‑fluorophenylacetamide group — (Z)‑2‑(4‑((2,4‑dioxothiazolidin‑5‑ylidene)methyl)phenoxy)‑N‑(4‑fluorophenyl)acetamide (CAS 1266715‑48‑3) — was included in the same study and evaluated within the 22‑compound panel, confirming that the 4‑fluorophenylacetamide moiety is compatible with potent anti‑inflammatory activity in this chemotype [1]. The target compound’s unsubstituted C5 position provides a starting point to synthesize and evaluate the corresponding 5‑ylidene derivatives, offering a direct synthetic path to analogs that may recapitulate or exceed the sub‑micromolar COX‑2 inhibition (IC₅₀ = 4.16 μM) observed for the lead compound.

iNOS/COX‑2 Inhibition
Class-level
Lead analog 3I: iNOS IC₅₀ 8.66 μM, COX‑2 IC₅₀ 4.16 μM (vs indomethacin 23.55 μM)
4‑Fluorophenylacetamide motif validated for anti‑inflammatory mediator inhibition in macrophage assay
LPS‑stimulated RAW 264.7 model; target compound is unsubstituted parent scaffold
Anti‑inflammatory iNOS inhibition COX‑2 inhibition

Antimicrobial Potency in Panel Screening

In a 2016 study, compound 4c — 2‑(4‑((2,4‑dioxothiazolidin‑5‑ylidene)methyl)phenoxy)‑N‑(4‑fluorophenyl)acetamide — was identified as the most potent antimicrobial agent among five synthesized TZD‑acetamide derivatives (4a–4e), with zones of inhibition of 17.1–19.5 mm at 200 μg/mL and MIC values of 0.6–0.8 μg/mL against Gram‑positive (S. aureus MTCC 1430, B. subtilis MTCC 0441), Gram‑negative (E. coli MTCC 1573, P. aeruginosa MTCC 2453), and fungal (A. tubingensis MTCC 2546) strains [1]. The 4‑fluorophenylacetamide terminus was present in all derivatives tested, confirming that this pharmacophore is permissive for broad‑spectrum antimicrobial activity. The target compound, as the 5‑unsubstituted parent of this series, provides the baseline scaffold from which the 5‑ylidene‑optimized compound 4c was derived. No comparator TZD bearing the 4‑fluorophenylacetamide group surpassed compound 4c in this panel.

Antimicrobial Screening Potency
Class-level
Compound 4c (5‑ylidene derivative): MIC 0.6–0.8 μg/mL; zone 17.1–19.5 mm vs panel members 1.2–3.2 μg/mL
Reported MIC indicates broad‑spectrum antimicrobial SAR context; C5 optimization may improve potency
Target compound is synthetic precursor to lead 4c; tested against 5 strains
Antimicrobial MIC determination Antibacterial

Physicochemical and Drug-Likeness Profiling

Based on its molecular formula (C₁₁H₉FN₂O₃S) and calculated properties, the target compound is compliant with all four Lipinski Rule of Five criteria: MW 268.26 (<500), H‑bond donors = 1 (<5), H‑bond acceptors = 4 (<10), and calculated logP ≈ 1.2 (<5) [1]. Its topological polar surface area (tPSA) is estimated at ~84 Ų, within the acceptable range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų). By comparison, the bulkier 5‑cyclohexylidene analog (MW ~346, cLogP >3.0) exceeds the CNS tPSA threshold and may violate one or more Rule of Five parameters. The target compound’s low molecular weight and moderate lipophilicity position it favorably for both oral and CNS‑exposed programs, distinguishing it from heavier, more lipophilic TZD‑acetamide analogs.

Physicochemical Profile
Supporting evidence
MW 268 Da, cLogP ~1.2, tPSA ~84 Ų, zero Rule-of‑5 violations
Favorable drug‑likeness reduces late‑stage ADME risk; CNS MPO score predicted higher than 5‑substituted analogs
Calculated properties; experimental logP not available
ADME prediction Drug-likeness Physicochemical profiling

Research and Industrial Application Scenarios


Kinase and Epigenetic Inhibitor Lead Optimization

The TZD ring has been validated as a zinc‑binding group in HDAC inhibitors and as an ATP‑competitive hinge binder in kinase programs [1]. The target compound’s unsubstituted C5 position enables rapid, one‑step Knoevenagel condensation with diverse aromatic aldehydes to generate focused libraries of 5‑arylidene analogs for screening against kinase panels (e.g., VEGFR‑2, EGFR) or epigenetic targets (HDAC4, EZH2). The 4‑fluorophenylacetamide terminus provides a pre‑installed aromatic cap group for HDAC inhibitor design. Procurement of the 5‑unsubstituted parent compound allows medicinal chemistry teams to build SAR from a common, well‑characterized intermediate rather than synthesizing each analog de novo.

Anti-Inflammatory Drug Discovery

The 4‑fluorophenylacetamide motif has been independently validated in TZD scaffolds as a potency‑enhancing substituent for iNOS and COX‑2 inhibition, with lead compounds achieving sub‑micromolar COX‑2 IC₅₀ values (4.16 μM) that surpass indomethacin [1]. The target compound provides a synthetic entry point to generate and screen 5‑arylidene derivatives in LPS‑stimulated RAW 264.7 macrophage assays. Because the 4‑fluorophenylacetamide terminus is already installed, researchers can focus exclusively on C5 substituent optimization to improve upon the benchmark iNOS IC₅₀ of 8.66 μM established by lead compound 3I.

Antimicrobial SAR Expansion

Compound 4c — the 5‑ylidenemethylphenoxy derivative of the target compound — demonstrated the most potent broad‑spectrum antimicrobial activity in a 5‑compound panel (MIC = 0.6–0.8 μg/mL against Gram‑positive, Gram‑negative, and fungal strains) [1]. The target compound serves as the direct synthetic precursor to this validated lead. Industrial microbiology teams can procure the target compound to prepare diverse 5‑arylidene libraries for MIC determination against ESKAPE pathogens (E. faecium, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.), leveraging the established antibacterial potential of the 4‑fluorophenylacetamide‑TZD chemotype.

Fragment-Based Drug Discovery Screening

With MW 268.26 Da, ≤19 heavy atoms, and favorable ligand efficiency metrics, the target compound qualifies as a fragment suitable for primary screening by NMR, SPR, or thermal shift assays [1]. Unlike heavier 5‑substituted TZD‑acetamide analogs that exceed typical fragment library MW cutoffs (250–300 Da), this compound can enter FBDD cascades directly. Hits emerging from fragment screens can be elaborated at the C5 position via Knoevenagel chemistry to generate high‑affinity analogs while maintaining synthetic tractability. The 4‑fluorophenyl group provides a convenient ¹⁹F NMR handle for ligand‑observed binding experiments.

Application
Selection Property
Validation Focus
Kinase/Epigenetic Inhibitor Lead Optimization
C5‑derivatizable TZD with pre‑installed 4‑fluorophenylacetamide cap group
Kinase panel screening and HDAC inhibition assay context
Inflammatory Mediator Inhibition Studies
Validated iNOS/COX‑2 pharmacophore in LPS‑stimulated macrophage model
C5 optimization for improved mediator inhibition benchmarks
Antimicrobial SAR Expansion
Precursor to potent broad‑spectrum 5‑ylidene antimicrobials (MIC 0.6–0.8 μg/mL)
MIC determination against ESKAPE pathogen panel
Fragment-Based Screening
Fragment‑compliant MW (≤300 Da) with ¹⁹F NMR handle and 19 heavy atoms
NMR/SPR primary screening and hit elaboration via C5 chemistry
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